molecular formula C19H15ClN4O2 B14109155 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B14109155
M. Wt: 366.8 g/mol
InChI Key: RYAVDMJJXLADGC-UHFFFAOYSA-N
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Description

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a pyrazole ring, an oxadiazole ring, and substituted phenyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chloro and ethoxy substituents: The pyrazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the chloro and ethoxy groups.

    Formation of the oxadiazole ring: The final step involves the cyclization of the pyrazole intermediate with a suitable nitrile oxide to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole
  • 5-(3-chloro-4-ethoxyphenyl)thiazol-2-amine
  • 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole

Uniqueness

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both pyrazole and oxadiazole rings in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C19H15ClN4O2/c1-2-25-16-9-8-13(10-15(16)20)17-14(11-21-23-17)19-22-18(24-26-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,21,23)

InChI Key

RYAVDMJJXLADGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC=C4)Cl

Origin of Product

United States

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